Emodin 8-O-β-D-(6'-O-Malonylglucoside)

Catalog No.
S1796235
CAS No.
928262-58-2
M.F
C₂₄H₂₂O₁₃
M. Wt
518.42
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Emodin 8-O-β-D-(6'-O-Malonylglucoside)

CAS Number

928262-58-2

Product Name

Emodin 8-O-β-D-(6'-O-Malonylglucoside)

Molecular Formula

C₂₄H₂₂O₁₃

Molecular Weight

518.42

Synonyms

8-[[6-O-(2-Carboxyacetyl)-β-D-glucopyranosyl]oxy]-1,6-dihydroxy-3-methyl-9,10-anthracenedione

Emodin 8-O-β-D-(6'-O-malonylglucoside), commonly known as emoghrelin, is a highly specialized malonylated anthraquinone glycoside derived from Polygonum multiflorum [1]. In procurement contexts, its value is defined by the labile malonyl ester linkage at the 6'-position of the glucose moiety, which fundamentally alters its thermal stability, aqueous solubility, and receptor binding profile compared to standard emodin. It serves a dual industrial role: as a definitive analytical reference standard for botanical quality control, and as a potent, non-peptide ghrelin receptor (GHSR1a) agonist for neuroendocrine research [1].

Substituting emodin 8-O-β-D-(6'-O-malonylglucoside) with generic emodin or non-malonylated emodin-8-O-glucoside compromises both analytical and pharmacological workflows[1]. In quality control applications, the malonyl group is highly thermally labile; it degrades during the steaming of botanical precursors, meaning standard emodin and emodin-8-O-glucoside persist in both raw and processed materials and thus fail as discriminatory markers [2]. In pharmacological applications, the absence of the malonyl-glucoside moiety abolishes the compound's ability to act as a ghrelin receptor agonist, rendering base anthraquinones useless for growth hormone secretion assays [1].

Ghrelin Receptor (GHSR) Agonism and Growth Hormone Secretion

Emodin 8-O-β-D-(6'-O-malonylglucoside) functions as a targeted ghrelin receptor agonist, stimulating growth hormone (GH) secretion in rat primary anterior pituitary cells in a dose-dependent manner across a concentration range of 10^-9 to 10^-4 M [1]. In contrast, the aglycone baseline, emodin, lacks this specific GHSR1a activation capability. Furthermore, the compound's efficacy parallels that of the synthetic peptide GHRP-6 (evaluated at 10^-7 M), but offers the structural advantages of a small-molecule non-peptide agonist [1].

Evidence DimensionGHSR-mediated growth hormone secretion
Target Compound DataDose-dependent stimulation from 10^-9 to 10^-4 M
Comparator Or BaselineEmodin (No GHSR1a agonism) / GHRP-6 (Active at 10^-7 M)
Quantified DifferenceComplete qualitative shift from inactive baseline (emodin) to active non-peptide GHSR agonism
ConditionsRat primary anterior pituitary cell assay, 30-minute incubation

Enables researchers to procure a naturally derived, small-molecule GHSR agonist for endocrine assays without relying on unstable synthetic peptides or inactive base anthraquinones.

Thermal Lability as a Discriminatory Analytical Marker

The malonyl ester linkage in emodin 8-O-β-D-(6'-O-malonylglucoside) is highly sensitive to thermal processing. During the standard steaming of Polygonum multiflorum, this specific malonylated compound completely disappears, converting into emodin and emodin-8-O-glucoside[1]. Consequently, while emodin concentrations artificially increase by >30% during processing, the malonylglucoside serves as an absolute negative marker for the processed botanical [1].

Evidence DimensionConcentration post-thermal processing (steaming)
Target Compound DataComplete disappearance (100% degradation/conversion)
Comparator Or BaselineEmodin (Increases by >30% post-processing)
Quantified Difference100% degradation vs. >30% accumulation
ConditionsChromatographic fingerprinting (RRLC/DAD/ESI-MSn) of raw vs. steamed botanical extracts

Essential for QC laboratories procuring reference standards; only the malonylated form can definitively authenticate raw botanical materials from processed adulterants.

Aqueous Solubility and Formulation Compatibility

The attachment of the 6'-O-malonylglucoside moiety fundamentally shifts the physical properties of the anthraquinone core. While generic emodin is highly lipophilic and exhibits poor aqueous solubility (complicating in vitro dosing and requiring high-DMSO vehicles), the malonylated glycoside demonstrates significantly enhanced hydrophilicity [1]. This structural modification prevents precipitation in aqueous biological buffers and ensures reproducible concentration gradients in cell-based assays [1].

Evidence DimensionAqueous solubility and assay processability
Target Compound DataHigh aqueous compatibility due to polar malonyl-glucoside moiety
Comparator Or BaselineEmodin (Poor aqueous solubility, high precipitation risk)
Quantified DifferenceSignificant reduction in organic co-solvent requirements for assay formulation
ConditionsPreparation of stock solutions for in vitro cell culture media

Reduces formulation artifacts and vehicle-induced toxicity in sensitive cell-based assays by minimizing the need for harsh organic solvents.

Analytical Reference Standards for Botanical Quality Control

Because emodin 8-O-β-D-(6'-O-malonylglucoside) degrades completely upon heating, it is the mandatory procurement choice for QC laboratories validating the raw, unsteamed state of Polygonum multiflorum extracts via HPLC/MS [1].

Small-Molecule GHSR Agonist Screening

As a validated non-peptide activator of the ghrelin receptor, this compound is procured for neuroendocrine and anti-aging research workflows requiring stable, small-molecule alternatives to synthetic peptides like GHRP-6 for growth hormone secretion assays[2].

Pharmacokinetic and Prodrug Modeling

Due to its enhanced aqueous solubility and predictable thermal/metabolic conversion into emodin and emodin-8-O-glucoside, it serves as a precise model compound for studying the bioavailability and in vivo hydrolysis of malonylated botanical glycosides [3].

Dates

Last modified: 08-15-2023

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